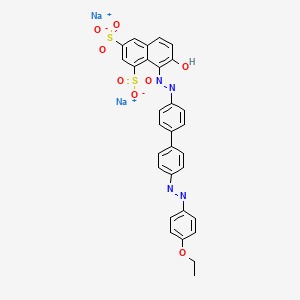

Direct Scarlet B

描述

Historical Trajectory and Evolution of Synthetic Organic Chromophores

The journey of synthetic organic chromophores began in 1856 with William Henry Perkin's accidental discovery of mauveine. fsw.cc This serendipitous event marked a turning point, catalyzing a shift from natural dyes to synthetic alternatives derived from coal tar. fsw.ccbritannica.com The latter half of the 19th century witnessed an exponential growth in the development of new synthetic dyes, with azo dyes quickly becoming a dominant class, constituting about 70% of all dyes by the century's end. mdpi.com Early theories on the relationship between chemical structure and color emerged during this period. In 1876, Otto Witt proposed that dyes possess two key components: a chromophore, an unsaturated group responsible for color (like the -N=N- group in azo dyes), and an auxochrome, a polar group that intensifies the color (such as –OH or –NH2). fsw.ccbritannica.com This fundamental understanding paved the way for the systematic design of new dye molecules with specific properties. The development of direct dyes, like Direct Scarlet B, was a significant advancement, as they could dye cellulosic fibers such as cotton directly without the need for a mordant. smolecule.com

Classification and Structural Archetypes within the Azo Dye Family

Azo dyes are organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. sciencemadness.orgwikipedia.org They represent the largest and most versatile class of synthetic dyes, accounting for 60-70% of all dyes used in the textile and food industries. wikipedia.org The classification of azo dyes can be based on several criteria, including their application method and chemical structure.

Based on the number of azo groups, they are categorized as monoazo, disazo (or bisazo), trisazo, and polyazo dyes. sciencemadness.orgresearchgate.netslideshare.net this compound, with its two azo linkages, is classified as a disazo dye. chemimpex.com

From an application perspective, azo dyes are grouped into categories such as acid, basic, reactive, disperse, and direct (or substantive) dyes. sciencemadness.orgwikipedia.org Direct dyes, including this compound, are so-named for their ability to bind directly to cellulosic fibers through non-electrostatic forces. smolecule.comwikipedia.org The molecular structure of these dyes is typically linear and planar, which facilitates their affinity for the linear cellulose (B213188) polymers in cotton fibers. The presence of sulfonate groups (–SO3Na) in the structure of many direct dyes, including this compound, enhances their water solubility. smolecule.com

Global Research Landscape Pertaining to Industrial Organic Dyes

The global market for organic dyes is a multi-billion dollar industry, with significant annual growth. In 2023, the market was valued at approximately USD 4.10 to 4.3 billion and is projected to grow to over USD 6.5 to 27.48 billion by the early 2030s. skyquestt.comimarcgroup.com The textile industry is the dominant consumer of organic dyes, driven by the vast quantities of textiles produced globally. skyquestt.comimarcgroup.comfactmr.com Asia, particularly countries like China and India, represents the largest market for both the production and consumption of organic dyes. imarcgroup.comgrandviewresearch.com

Current research in the field of industrial organic dyes is largely driven by the increasing demand for environmentally friendly and sustainable products. skyquestt.comdatabridgemarketresearch.com There is a significant focus on developing dyes from renewable sources and creating more efficient and less polluting dyeing processes. skyquestt.com The environmental impact of dye manufacturing and effluent discharge is a major concern, leading to extensive research into advanced oxidation processes (AOPs) for the degradation and mineralization of dyes in wastewater. researchgate.netijcce.ac.ir Techniques such as ozonation, sonolysis, and photocatalysis are being investigated for their effectiveness in breaking down complex dye molecules like this compound. ijcce.ac.irnih.govijcce.ac.irtandfonline.com Furthermore, there is a growing interest in the application of organic dyes in high-tech fields, such as in the development of dye-sensitized solar cells and other optoelectronic devices. smolecule.comdiva-portal.org

Research Imperatives and Knowledge Gaps Associated with this compound and Related Chromophores

Despite its long history of use, research continues to address specific challenges and uncover new possibilities for this compound and similar azo dyes. A primary research imperative is the development of more sustainable synthesis and application methods. For instance, non-phosgene methods for synthesizing red direct dyes are being explored to improve safety and reduce production costs. google.com

A significant area of ongoing research is the environmental fate and remediation of this compound. Studies have shown that it can be resistant to biological degradation. tandfonline.com Consequently, a considerable body of research focuses on its removal from wastewater. Advanced oxidation processes, such as ozonation combined with sonolysis or UV irradiation, have been shown to be effective in decolorizing and degrading C.I. Direct Red 23. ijcce.ac.irnih.govijcce.ac.ir Research has identified various degradation intermediates, including naphthalene-2-sulfonic acid, 1-naphthol, and simpler organic acids, providing insights into the degradation pathway. nih.gov Another avenue of research is the use of low-cost biosorbents, such as cassava bagasse and natural superfine down particles, for the adsorption of direct scarlet dyes from aqueous solutions. rsdjournal.orgresearchgate.net

While primarily used as a textile dye, this compound and its analogs also find applications in research. It is used as a staining agent in histology and microscopy to visualize cellular structures. chemimpex.com For example, a related compound, Direct Fast Scarlet, is used to stain eosinophils in tissue samples. mdpi.com However, there are still knowledge gaps regarding the precise mechanisms of interaction between these dyes and biological macromolecules. Further research is needed to fully understand these interactions, which could lead to the development of new diagnostic tools or other biomedical applications. smolecule.com Additionally, the potential for azo dyes like this compound to be used in materials science, for instance in optoelectronic devices, remains an area requiring more in-depth investigation. smolecule.com

Chemical Identity of this compound

| Property | Value | Source(s) |

| Chemical Name | disodium 8-[[4-[4-[(4-ethoxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-7-hydroxynaphthalene-1,3-disulfonate | smolecule.com |

| Synonyms | This compound, Diamine Scarlet B, Pontamine Scarlet B, C.I. Direct Red 23, C.I. 22240 | smolecule.comchemimpex.com |

| CAS Number | 3530-19-6 | chemimpex.com |

| Molecular Formula | C30H22N4Na2O8S2 | chemimpex.comcymitquimica.com |

| Molecular Weight | 676.63 g/mol | chemimpex.com |

| Appearance | Orange to amber to dark red powder/crystal | chemimpex.com |

| Solubility | Soluble in water, slightly soluble in alcohol and acetone | chemicalbook.com |

Research Applications of Direct Scarlet and Related Dyes

| Application Area | Specific Use | Key Findings | Source(s) |

| Textile Industry | Dyeing of cellulosic fibers (cotton, viscose) and silk. | Good dyeing rate but poor dye transfer; can be used alone or in combination for various shades. | chemimpex.comlookchem.com |

| Environmental Science | Study of dye degradation and removal from wastewater. | Effective degradation using AOPs like ozonation/sonolysis; adsorption onto low-cost biosorbents is a promising removal method. | ijcce.ac.irnih.govijcce.ac.irrsdjournal.orgresearchgate.net |

| Histopathology | Staining of eosinophils and other tissue components. | Direct Fast Scarlet shows superior sensitivity for eosinophil detection compared to standard H&E staining. | |

| Analytical Chemistry | Staining agent for visualization in chromatography and colorimetric assays. | Used to differentiate components in mixtures and quantify analytes based on color intensity. | chemimpex.com |

| Nanotechnology | Used in the creation of nanostructures. | Research is ongoing in this area. | alfa-industry.com |

Structure

3D Structure of Parent

属性

CAS 编号 |

3530-19-6 |

|---|---|

分子式 |

C30H24N4NaO8S2 |

分子量 |

655.7 g/mol |

IUPAC 名称 |

disodium;8-[[4-[4-[(4-ethoxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-7-hydroxynaphthalene-1,3-disulfonate |

InChI |

InChI=1S/C30H24N4O8S2.Na/c1-2-42-25-14-12-24(13-15-25)32-31-22-8-3-19(4-9-22)20-5-10-23(11-6-20)33-34-30-27(35)16-7-21-17-26(43(36,37)38)18-28(29(21)30)44(39,40)41;/h3-18,35H,2H2,1H3,(H,36,37,38)(H,39,40,41); |

InChI 键 |

LUYUEIWYNKDIAB-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=C(C=CC5=CC(=CC(=C54)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |

规范 SMILES |

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=C(C=CC5=CC(=CC(=C54)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |

产品来源 |

United States |

Synthetic Methodologies and Molecular Derivatization Strategies

Foundational Synthetic Routes for Azo Dye Architectures

The construction of azo dyes is fundamentally a two-stage process that involves the formation of a diazonium salt followed by its reaction with a coupling component. These reactions are central to the synthesis of a vast array of dyes, including Direct Scarlet B.

Overview of Diazotization Processes

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction, first reported by Peter Griess in 1858, is a pivotal step in the synthesis of azo dyes. worlddyevariety.com The process involves treating a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). chemicalbook.comorganic-chemistry.org

The reaction is highly sensitive to temperature and is generally carried out at low temperatures, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing. chemicalbook.com The mechanism of diazotization proceeds through several steps, beginning with the formation of the nitrosonium ion (NO⁺) from nitrous acid. The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion, which is stabilized by resonance. chemicalbook.comcolorbloomdyes.com

Key Stages of Diazotization:

Formation of Nitrous Acid: NaNO₂ + HCl → HNO₂ + NaCl

Formation of Nitrosonium Ion: HNO₂ + H⁺ → H₂O + NO⁺

Nucleophilic Attack: Ar-NH₂ + NO⁺ → Ar-N⁺H₂-N=O

Proton Transfer and Dehydration: Subsequent steps lead to the formation of the diazonium salt (Ar-N₂⁺Cl⁻).

Principles of Azo Coupling Reactions

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt, acting as an electrophile, reacts with an electron-rich nucleophile, known as the coupling component. mahavirsynthesis.comcncolorchem.com This reaction results in the formation of an azo compound, characterized by the -N=N- functional group which acts as a chromophore, responsible for the dye's color.

The reactivity of the coupling component is crucial, and common examples include phenols, naphthols, and aromatic amines. mahavirsynthesis.com The position of the coupling on the aromatic ring is directed by the activating groups present on the coupling component, typically occurring at the para position unless it is already occupied, in which case ortho substitution is favored. mahavirsynthesis.comcncolorchem.com

The pH of the reaction medium is a critical parameter that must be carefully controlled. For phenols and naphthols, the coupling reaction is faster at a slightly alkaline pH, which promotes the formation of the more nucleophilic phenoxide ion. mahavirsynthesis.com Conversely, for aromatic amines, the reaction is optimal in a slightly acidic pH range (pH 5-7).

Detailed Synthetic Pathways for this compound

This compound, also known by its Colour Index name Direct Red 23 and often referred to as Direct Scarlet 4BS, is a disazo dye. worlddyevariety.comcolorantsgroup.com Its synthesis involves a multi-step process that includes the diazotization of two different aromatic amines and their subsequent coupling to a central molecule.

Precursor Synthesis and Intermediate Formation

The synthesis of this compound involves the following key precursors:

Aniline

N-(4-aminophenyl)acetamide

N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea (a derivative of J-acid)

The manufacturing process can be summarized as the respective diazotization of aniline and N-(4-aminophenyl)acetamide, which are then coupled with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea. worlddyevariety.com The term "Scarlet Acid" is a historical name for an intermediate used in the production of various scarlet dyes, and in the context of this compound, the key intermediate is the N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea, which acts as the central coupling component. This component is itself synthesized from J-acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid).

Simplified Synthetic Route:

Diazotization of Aniline: Aniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form benzenediazonium chloride.

Diazotization of N-(4-aminophenyl)acetamide: This second primary aromatic amine is separately diazotized under similar conditions to produce the corresponding diazonium salt.

Coupling Reaction: The two different diazonium salts are then coupled to the central N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea molecule to form the final this compound dye.

| Precursor | Chemical Name | Role in Synthesis |

| Aniline | Phenylamine | Primary aromatic amine for first diazotization |

| N-(4-aminophenyl)acetamide | 4'-Aminoacetanilide | Primary aromatic amine for second diazotization |

| N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea | Carbonyl J Acid | Central coupling component |

Optimization of Reaction Parameters and Yield Enhancement

The efficiency and yield of this compound synthesis are highly dependent on the careful control of several reaction parameters. The optimization of these parameters is crucial for industrial-scale production to ensure high purity, consistent product quality, and cost-effectiveness.

Key Parameters for Optimization:

Temperature: As diazotization is an exothermic reaction and diazonium salts are unstable at higher temperatures, maintaining a low temperature (0-5°C) is critical to prevent decomposition and maximize the yield of the diazonium salt.

pH: The pH must be carefully controlled during the coupling reaction. For the naphtholic coupling component used in this compound synthesis, a slightly alkaline medium is generally preferred to enhance the nucleophilicity of the coupling component. However, excessively high pH can lead to the formation of unreactive diazohydroxides.

Stoichiometry of Reactants: The molar ratios of the amine, sodium nitrite, and acid in the diazotization step, as well as the ratio of the diazonium salt to the coupling component, must be optimized to ensure complete reaction and minimize the formation of by-products.

Reaction Time: Sufficient time must be allowed for both the diazotization and coupling reactions to proceed to completion. The progress of the reaction can be monitored using analytical techniques to determine the optimal reaction time.

In modern production processes for related dyes like Direct Red 23 F2G, advancements have been made to improve yield and environmental footprint by eliminating traditional steps such as salting out and filtration. Instead, a direct spraying method of the original pulp is used, which saves raw materials and energy, and improves product consistency. guidechem.com

| Parameter | Optimal Condition/Consideration | Impact on Synthesis |

| Temperature | 0-5°C for diazotization | Prevents decomposition of diazonium salt, maximizes yield |

| pH | Slightly alkaline for coupling | Increases nucleophilicity of the coupling component |

| Reagent Ratio | Stoichiometrically controlled | Ensures complete reaction, minimizes by-products |

| Agitation | Continuous and efficient mixing | Ensures homogeneity and facilitates reaction kinetics |

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of azo dyes often involves the use of hazardous chemicals and generates significant amounts of wastewater. The application of green chemistry principles aims to mitigate these environmental concerns by developing more sustainable synthetic routes.

Several green approaches have been developed for the synthesis of azo dyes that can be applied to the production of this compound:

Solvent-Free Synthesis: One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free methods for azo dye synthesis have been developed, often utilizing grinding techniques at room temperature. This approach not only reduces solvent waste but can also lead to shorter reaction times and simpler work-up procedures. colorantsgroup.comnih.gov

Use of Solid Acid Catalysts: Traditional diazotization requires strong mineral acids. Research has shown that heterogeneous solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H), can be used as recyclable and more environmentally friendly alternatives. nih.govgoogle.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste.

Energy Efficiency: The use of microwave irradiation as an alternative heating method can significantly reduce reaction times and energy consumption compared to conventional heating.

The integration of these green chemistry principles into the synthesis of this compound can lead to a more sustainable and economically viable manufacturing process, aligning with the growing demand for environmentally responsible chemical production.

Chemical Modifications and Functionalization of this compound Analogues

Beyond sustainable synthesis, significant research is dedicated to the chemical modification of azo dyes to enhance their properties for specific applications. These modifications can improve characteristics such as lightfastness, thermal stability, and solubility, or introduce new functionalities.

The introduction of specific functional groups onto the aromatic rings of this compound analogues can tailor their properties. For instance, incorporating electron-withdrawing or electron-donating groups can alter the electronic structure of the chromophore, thereby influencing its color and light absorption characteristics.

Furthermore, the introduction of reactive groups can transform a direct dye into a reactive dye , capable of forming covalent bonds with textile fibers. sustainability-directory.com This significantly improves the wash fastness of the dyeing. For a molecule like this compound, this could be achieved by incorporating functional groups such as vinyl sulfone or triazine moieties. These reactive groups can form stable covalent linkages with the hydroxyl groups of cellulosic fibers or the amino groups of protein fibers under appropriate conditions. sustainability-directory.comnih.gov

The following table provides examples of substituents and their potential effects on the properties of this compound analogues:

| Substituent Group | Potential Effect on Properties |

| Sulfonic acid (-SO3H) | Increased water solubility. |

| Nitro (-NO2) | Can act as an electron-withdrawing group, potentially shifting the color. |

| Halogens (e.g., -Cl, -Br) | Can improve lightfastness. |

| Vinyl sulfone (-SO2CH=CH2) | Introduces reactivity for covalent bonding with fibers. sustainability-directory.com |

| Triazine ring | Can act as a reactive anchor for covalent bonding. sustainability-directory.com |

Integrating dye molecules into polymeric structures is a powerful strategy for creating advanced materials with durable coloration and novel functionalities. This can be achieved through two primary approaches: creating polymerizable dyes or by covalently attaching existing dyes to polymer backbones.

A polymerizable this compound analogue could be synthesized by introducing a polymerizable group, such as an acryloyl or methacryloyl group, into its structure. This monomer could then be copolymerized with other monomers to create a colored polymer where the dye is an integral part of the polymer chain. This approach ensures maximum color fastness as the dye cannot leach out.

Alternatively, this compound or its functionalized analogues can be covalently bonded to pre-existing polymers. This can be achieved by reacting functional groups on the dye with complementary reactive sites on the polymer. For example, a this compound derivative containing a hydroxyl or amino group could be reacted with a polymer containing carboxylic acid or isocyanate groups to form ester or urea linkages, respectively. The formation of stable, irreversible chemical bonds between the dye and the polymer results in superior wet and light fastness properties. sustainability-directory.com

The table below summarizes these integration strategies:

| Integration Strategy | Description | Key Benefits |

| Polymerization of Dye Monomers | A polymerizable group is introduced into the dye molecule, which is then polymerized or copolymerized. | Permanent coloration, no dye migration. |

| Covalent Attachment to Polymers | The dye molecule is chemically bonded to a pre-formed polymer chain. | Improved fastness properties, potential for creating functional materials. sustainability-directory.com |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

High-Resolution Spectroscopic Techniques for Structural Analysis of Transformation Products

To accurately identify the intermediate and final products formed during the transformation of Direct Scarlet B, high-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. These methods provide unambiguous structural information, from molecular connectivity to fragment identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of organic compounds. In the context of this compound degradation, ¹H and ¹³C NMR are used to analyze the transformation products, providing clear evidence of bond cleavage and the formation of new functional groups.

During the degradation of azo dyes, the characteristic signals of aromatic protons and carbons in the parent dye molecule are monitored. For instance, in the ¹H-NMR spectrum of a related diazo dye, Direct Red 81, the disappearance of certain aromatic proton signals and the emergence of new peaks after degradation confirm the breakdown of the original molecule. frontiersin.org The formation of smaller aromatic amines as degradation products is often confirmed by the appearance of specific peaks at certain chemical shifts, such as a peak at 6.19 cm⁻¹ in an IR spectrum which indicates the formation of aromatic amines. frontiersin.org Similarly, ¹³C-NMR spectra can show the loss of carbon signals associated with the dye's original structure and the appearance of new signals corresponding to the carbons in the degradation metabolites. frontiersin.org This detailed connectivity information is crucial for piecing together the step-by-step degradation pathway. While specific NMR data for this compound's products is not abundant, the principles are directly transferable from studies on analogous azo dyes. frontiersin.orgmdpi.com

Table 1: Representative NMR Shifts for Azo Dye Transformation Products This table illustrates typical shifts observed in the NMR analysis of azo dye degradation products, based on analogous compounds.

| NMR Type | Functional Group | Typical Chemical Shift (δ, ppm) | Interpretation |

| ¹H NMR | Aromatic Protons (parent dye) | 6.5 - 8.5 | Signals diminish or disappear upon degradation. |

| ¹H NMR | Aromatic Protons (amine products) | 6.0 - 7.5 | Appearance of new, simpler aromatic patterns. |

| ¹H NMR | Aliphatic Protons (from ring cleavage) | 1.5 - 4.0 | Appearance of signals indicates aromatic ring opening. |

| ¹³C NMR | Aromatic Carbons (azo-linked) | 140 - 155 | Disappearance of signals confirms azo bond cleavage. |

| ¹³C NMR | Aromatic Carbons (amine products) | 110 - 130 | Appearance of new signals for smaller aromatic rings. |

Data synthesized from studies on similar azo dye degradation. frontiersin.orgmdpi.com

Mass Spectrometry (MS), particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI), is vital for identifying transformation products. ESI-MS allows for the analysis of polar, non-volatile compounds like this compound and its sulfonated metabolites. The technique provides the molecular weight of the parent ion and its fragments, enabling precise identification of intermediates. unimi.itunimi.it

In a typical ESI-MS analysis of this compound, mass spectra would be acquired in both positive and negative ion modes to capture a full range of potential products. unimi.it The negative mode is particularly useful due to the presence of sulfonate groups in the dye structure. The ESI-MS spectrum of the original dye would show a prominent peak corresponding to its molecular ion. unl.pt As the dye degrades, new peaks appear in the mass spectrum, corresponding to the molecular weights of the transformation products. researchgate.net

Tandem mass spectrometry (MS/MS) further aids in structural elucidation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. unl.ptacs.org This fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. For example, the cleavage of the azo bonds in this compound would lead to characteristic fragment ions corresponding to the substituted naphthalene (B1677914) and biphenyl (B1667301) amine moieties of the original structure. By analyzing these fragments, researchers can confirm the specific points of cleavage in the molecule. acs.org

Table 2: Illustrative ESI-MS Data for Azo Dye Degradation Analysis This table provides hypothetical but representative mass spectrometry data for the analysis of this compound transformation.

| Analysis Stage | Observed m/z (Negative Mode) | Proposed Fragment/Product | Inferred Transformation |

| Initial (Parent Dye) | [M-2Na+H]⁻, [M-2Na]²⁻ | Intact this compound Anion | No degradation. |

| Intermediate | m/z corresponding to C₁₀H₈(OH)(SO₃)₂⁻ | Naphthalenedisulfonic acid derivative | Cleavage of one azo bond. |

| Intermediate | m/z corresponding to C₁₂H₁₀(N=NC₆H₄OC₂H₅)NH₂⁻ | Substituted azobenzene (B91143) amine | Cleavage of one azo bond. |

| Final Product | m/z corresponding to C₆H₅NH₂ | Aniline | Complete breakdown of the azo structure. |

| Final Product | m/z corresponding to C₁₂H₁₁NH₂ | Aminobiphenyl derivative | Complete breakdown of the azo structure. |

Data based on the known structure of this compound and general azo dye fragmentation patterns. unl.ptresearchgate.net

Vibrational Spectroscopy for Functional Group Analysis and Interaction Studies

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are essential for identifying functional groups within the dye molecule and tracking their changes during transformation processes.

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a sample. For this compound, the FTIR spectrum shows characteristic absorption bands for its key structural features. unimi.it During degradation studies, changes in the FTIR spectrum provide direct evidence of chemical transformations. psu.ac.thmdpi.com

The most significant change observed during the breakdown of this compound and similar azo dyes is the disappearance of the characteristic peak for the azo bond (–N=N– stretching), typically found in the 1560-1600 cm⁻¹ region. mdpi.com Concurrently, new bands may appear, such as those corresponding to N-H stretching in newly formed aromatic amines (around 3300-3500 cm⁻¹) or C-N stretching of these amines (around 1367 cm⁻¹). psu.ac.th The strong and broad bands associated with the sulfonate groups (–SO₃) around 1040-1200 cm⁻¹ and the hydroxyl (–OH) group around 3400 cm⁻¹ can also be monitored for changes. frontiersin.orgmdpi.com

Table 3: Key FTIR Spectral Bands for Monitoring this compound Transformation

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance in Transformation Analysis | Reference |

| ~3400 | O-H Stretching | Indicates presence of hydroxyl group; changes can suggest interactions or reactions at this site. | psu.ac.th |

| 1600 - 1560 | –N=N– Stretching (Azo bond) | Disappearance of this peak is a primary indicator of azo bond cleavage and decolorization. | mdpi.com |

| 1500 - 1440 | C=C Aromatic Ring Stretching | Decrease in intensity or shifts suggest degradation of the aromatic backbone. | spectroscopyonline.com |

| ~1388 | –SO₃ Group (meta-substituted) | Disappearance indicates desulfonation, a key step in mineralization. | mdpi.com |

| 1070 - 1010 | C-N Stretching (Aromatic Amines) | Appearance of new peaks in this region suggests the formation of amine products. | psu.ac.th |

| 850 - 650 | Aromatic C-H Bending | Changes in these bands confirm alteration of the aromatic ring structure. | mdpi.com |

This table is a composite based on data from studies on Direct Scarlet and other structurally related azo dyes.

Raman spectroscopy provides complementary information to FTIR, offering excellent spatial resolution and minimal interference from aqueous media, which is advantageous for in-situ monitoring. unimi.it The Raman spectrum of this compound exhibits bands corresponding to its azo linkage and aromatic ring structures. unimi.itunimi.it

A key challenge in Raman analysis of dyes can be intense fluorescence from the sample, which can overwhelm the weaker Raman signal. This is often overcome by using a near-infrared laser source (FT-Raman) or by employing Surface-Enhanced Raman Spectroscopy (SERS). researchgate.netmorana-rtd.com In SERS, the dye molecules are adsorbed onto a nanostructured metal surface (typically silver or gold), which dramatically enhances the Raman signal and quenches fluorescence. unimi.it This enhancement allows for the detection of very low concentrations of the dye and its transformation products. The SERS spectrum of this compound can show enhancement of specific vibrational modes depending on the molecule's orientation on the metal surface, providing insights into the interaction mechanism. unimi.it For instance, an enhancement of bands due to C=O stretching and in-plane OH/NH bending modes has been observed, suggesting a keto-hydrazone tautomeric form may be present and interacting with the surface. unimi.it

Table 4: Comparison of Raman and SERS Bands for this compound Analysis

| Vibrational Mode | Raman Shift (cm⁻¹) | SERS Shift (cm⁻¹) | Interpretation | Reference |

| C=O Stretching | - | ~1646 | Enhanced in SERS, suggests presence of keto tautomer. | unimi.it |

| Azo/Quinone Stretching | ~1595 | ~1595 | Strong band characteristic of the chromophore. | unimi.it |

| In-plane OH/NH Bending | ~1555, ~1377 | ~1555, ~1377 | Enhanced in SERS, indicates interaction via these groups. | unimi.it |

| Naphthalene Ring Modes | ~1271, ~1173 | Decreased Intensity | Decrease in SERS suggests specific orientation on surface. | unimi.it |

| Out-of-plane Vibrations | 938, 771 | Absent/Weak | Not enhanced in SERS, provides orientational information. | unimi.it |

Data derived from a study identifying this compound in a historical dye collection. unimi.it

Electronic Spectroscopy for Reaction Kinetics and Pathway Monitoring

Electronic spectroscopy, specifically UV-Visible (UV-Vis) spectrophotometry, is a cornerstone technique for monitoring the decolorization kinetics and degradation pathways of this compound. thaiscience.info The color of the dye is due to its extensive conjugated system, including the azo linkages, which absorb light in the visible region of the spectrum.

The UV-Vis spectrum of an aqueous solution of this compound shows a characteristic strong absorption peak in the visible range, with a maximum absorbance (λmax) at approximately 504 nm, which is responsible for its scarlet color. thaiscience.info It also exhibits absorption bands in the UV region (around 250-310 nm) corresponding to the π-π* transitions of the phenyl and naphthyl aromatic rings. thaiscience.info

Table 5: UV-Vis Spectral Characteristics for Monitoring this compound Degradation

| Wavelength Region | λmax | Electronic Transition / Associated Structure | Observation During Degradation | Reference |

| Visible | ~504 nm | n-π* transition of the conjugated azo system | Absorbance decreases and eventually disappears, indicating decolorization. | thaiscience.info |

| UV | ~310 nm | π-π* transition of the naphthyl ring system | Peak may shift or decrease in intensity as aromatic intermediates are formed and degraded. | thaiscience.info |

| UV | ~250 nm | π-π* transition of the phenyl ring system | Changes indicate the transformation of the benzene-based portions of the molecule. | thaiscience.info |

Spectral data based on studies of Direct Scarlet 4BS. thaiscience.info

Chromatographic Separation Techniques for Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. doi.org It is particularly valuable in the analysis of synthetic dyes, which often contain multiple chromophores. unl.pt The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases. doi.org

In the analysis of dyes, HPLC is frequently coupled with a photodiode array (PDA) detector, which can acquire absorbance spectra across a range of wavelengths, providing valuable information for peak identification. doi.orgunl.pt For instance, an HPLC-PDA method was developed for the analysis of 40 different dyes in various products. fda.gov The selection of the extraction method is crucial for accurate HPLC analysis. Studies on the azo dye cloth scarlet showed that extraction with oxalic acid or trifluoroacetic acid (TFA) provided high extraction yields. unl.pt

Modern advancements like Ultra-Performance Liquid Chromatography (UPLC) offer improved resolution and sensitivity with shorter analysis times due to the use of columns with smaller particle sizes. fda.gov These systems can be coupled with mass spectrometry (MS) for even more definitive identification of compounds. researchgate.net

Table 2: HPLC Analysis Parameters for Dyes

| Parameter | Description | Reference |

| Instrumentation | Waters 616 LC pump, 600S controller, 717 autosampler, 996 DAD | doi.org |

| Column | Zorbax Eclipse Plus (5 µm, 2.1 mm x 150 mm) | unl.pt |

| Mobile Phase | Gradient elution with solvents like acetonitrile, methanol, and water with modifiers like formic acid or ammonium (B1175870) acetate. | unl.ptfda.gov |

| Detection | Photodiode Array (PDA) scanning from 200-700 nm. | doi.org |

| Flow Rate | Typically around 0.2 mL/min. | unl.pt |

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile organic compounds. nemi.govmdpi.com In this technique, the sample is vaporized and injected into a gas chromatograph, where it is separated based on the components' boiling points and interactions with the stationary phase in the column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification. nemi.gov

GC-MS is widely used for determining volatile organic compounds in a variety of matrices, including solid waste, air, and water samples. epa.gov The identification of target analytes is achieved by comparing their mass spectra to those of authentic standards in a spectral library. nemi.gov Sample preparation often involves extraction techniques like headspace solid-phase microextraction (HS-SPME) or gas-diffusion microextraction (GDME). mdpi.com For instance, a GDME method combined with derivatization was used to identify volatile carbonyl compounds emitted from medium-density fibreboard (MDF), identifying compounds such as formaldehyde, acetaldehyde, and acetone. mdpi.com

The analysis of volatile compounds in complex samples, such as perfumes, can be improved by using thin-layer chromatography (TLC) as a selective extraction step prior to GC-MS analysis. wiley.com This approach has been shown to significantly increase the number of identified compounds compared to conventional GC-MS analysis alone. wiley.com

Table 3: Common Volatile Products Identified by GC-MS

| Compound Class | Examples | Reference |

| Aldehydes | Formaldehyde, Acetaldehyde, Butanal, Pentanal, Hexanal | mdpi.com |

| Ketones | Acetone | mdpi.com |

| Carboxylic Acids | Hexadecanoic acid, 9,12-Octadecadienoic acid | researchgate.net |

| Esters | 1,2-Benzenedicarboxylic acid diisooctyl ester | researchgate.net |

Morphological and Elemental Characterization of Associated Materials

Scanning Electron Microscopy (SEM) is a versatile technique that provides high-resolution images of a sample's surface morphology and topography. itlinc.com It works by scanning the surface with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that can be detected. Secondary electrons are used to create images of the surface features, while backscattered electrons can provide information about the composition. iagi.or.id

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is often coupled with SEM to perform elemental analysis. iagi.or.id When the electron beam strikes the sample, it can cause the emission of X-rays with energies characteristic of the elements present. The EDS detector measures these X-rays to determine the elemental composition of the sample. itlinc.com This combined SEM-EDS technique is widely used in materials science and earth sciences for qualitative and semi-quantitative chemical analysis. iagi.or.idncsu.edu

In the context of dye-related studies, SEM-EDS can be used to characterize the morphology and elemental composition of materials used in dye removal processes, such as adsorbents. For example, it has been used to analyze the surface of raw and chemically modified sawdust used for the removal of acid dyes. ncsu.edu It has also been employed to examine the surface of polyamide fibers after plasma treatment and dyeing, providing insights into the changes in surface roughness and elemental composition. uminho.pt

Table 4: Applications of SEM-EDS in Material Characterization

| Application | Information Obtained | Reference |

| Adsorbent Characterization | Surface morphology, porosity, elemental composition of raw and modified sawdust. | ncsu.edu |

| Fiber Surface Analysis | Changes in surface morphology and elemental composition of polyamide fibers after plasma treatment. | uminho.pt |

| Nanoparticle Analysis | Morphology and elemental composition of iron nanoparticles used as catalysts. | thaiscience.info |

| Failure Analysis | Identification of microstructures and surface contamination. | itlinc.com |

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides detailed information about the internal structure of a sample at a very high resolution. nih.gov Unlike SEM, which scans the surface, TEM transmits a beam of electrons through an ultrathin specimen. The interactions of the electrons with the sample are then used to form an image, revealing details about the sample's morphology, size, and arrangement of internal features. nih.gov

TEM is particularly valuable for characterizing nanomaterials. For instance, it has been used to determine the size, shape, and size distribution of biosynthesized iron nanoparticles used as a catalyst for the decolorization of Direct Scarlet 4BS. psu.ac.ththaiscience.info The images revealed that the nanoparticles were mostly spherical with diameters ranging from 50 to 70 nm. psu.ac.ththaiscience.info In another study, TEM was used to observe the morphology of gold nanoparticles synthesized from a fungal extract, showing irregular shapes with sizes between 16 and 40 nm. researchgate.net

Furthermore, TEM is an indispensable tool in nanomedicine for studying the interaction of nanoparticles with biological systems. It can provide direct evidence of nanoparticle uptake by cells, their intracellular distribution, and their interactions with subcellular organelles. nih.gov For example, TEM has been used to visualize silica (B1680970) nanocapsules and determine their size and shell thickness. uq.edu.au

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. researchgate.net It provides information on the atomic and molecular arrangement within a crystal lattice. In the context of this compound and related materials, XRD is employed to confirm the crystalline or amorphous nature of the dye in its solid state. researchgate.netthaiscience.info

Studies involving materials treated with or used to adsorb this compound often utilize XRD to characterize the structural changes. For instance, in the preparation of expandable graphite (B72142) for dye decolorization, XRD patterns are used to confirm the successful synthesis of the graphite material. researchgate.net Similarly, when this compound is part of a composite material, such as with polyaniline, XRD is used to analyze the structure of the resulting polymer. nii.ac.jp The analysis is typically performed on powdered samples at room temperature using CuKα radiation. nii.ac.jp

In one study, the crystalline structure of iron nanoparticles used for the decolorization of Direct Scarlet 4BS was analyzed using XRD with CuKα radiation at 30 kV and 10 mA, with data collected from 10° to 80° at a step size of 0.02°. thaiscience.infopsu.ac.th Another investigation into a cationic covalent organic polymer (COP) used for Direct Scarlet 4BS removal also employed XRD analysis to validate the polymer's formation. nih.govresearchgate.net

The data obtained from XRD can reveal the presence of ordered crystalline domains within a material. For materials like covalent organic frameworks (COFs), which are characterized by their crystalline structure, XRD is a fundamental tool for confirming their successful synthesis. researchgate.net

Table 1: XRD Analysis Parameters for Materials Associated with this compound

| Parameter | Value/Range | Source(s) |

|---|---|---|

| Radiation Source | CuKα | nii.ac.jppsu.ac.th |

| Voltage | 30 kV | thaiscience.infopsu.ac.th |

| Current | 10 mA | thaiscience.infopsu.ac.th |

| 2θ Range | 10° to 80° | thaiscience.infopsu.ac.th |

| Step Size | 0.02° | thaiscience.infopsu.ac.th |

Thermal Analysis and Surface Chemistry Techniques

Understanding the thermal stability and surface properties of this compound is crucial for its industrial applications and for developing effective remediation technologies.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is instrumental in determining the thermal stability of this compound and materials it is associated with.

For example, TGA has been used to study polyaniline-scarlet 3R composites, where samples were heated to 600 °C at a rate of 10 °C/min under an argon atmosphere to assess their thermal degradation profile. nii.ac.jp In another study, the thermal stability of iron nanoparticles used in the decolorization of Direct Scarlet 4BS was investigated using TGA under a nitrogen atmosphere with a heating rate of 10 °C/min from 30 to 700 °C. thaiscience.infopsu.ac.th Similarly, a cationic covalent organic polymer designed to adsorb Direct Scarlet 4BS was characterized by TGA to understand its thermal properties. nih.govresearchgate.net The thermal behavior of starch-fluorescein complexes, which have been studied in comparison to dyes like this compound, also utilized TGA to observe weight loss at different temperature intervals. pttz.org

Table 2: TGA Experimental Conditions for Materials Related to this compound

| Material | Temperature Range | Heating Rate | Atmosphere | Source(s) |

|---|---|---|---|---|

| Polyaniline-Scarlet 3R | Up to 600 °C | 10 °C/min | Argon | nii.ac.jp |

| Iron Nanoparticles | 30–700 °C | 10 °C/min | Nitrogen | thaiscience.infopsu.ac.th |

| Cationic Covalent Organic Polymer | Not specified | Not specified | Not specified | nih.govresearchgate.net |

| Starch-Fluorescein Complex | 70-365 °C | Not specified | Not specified | pttz.org |

The Brunauer-Emmett-Teller (BET) method is a widely used technique for measuring the specific surface area of materials by gas adsorption, typically nitrogen. catalysis.blog This analysis is critical as the surface area often dictates the material's reactivity and adsorption capacity. catalysis.blog

In the context of this compound, BET analysis is frequently applied to adsorbents designed for its removal from wastewater. For a guanidinium-based covalent organic polymer, nitrogen physical adsorption-desorption measurements at 77 K were used to determine a BET surface area of 33.82 m² g⁻¹, a total pore volume of 0.396 cm³ g⁻¹, and a mean pore diameter of 46.84 nm. nih.gov The observed Type IV isotherm from the N₂ adsorption-desorption curve indicated a mesoporous structure. nih.gov The relatively low surface area was attributed to the presence of chloride anions within the polymer's pores. nih.gov

Similarly, nano-activated carbon derived from sugarcane bagasse, a potential adsorbent, was characterized using BET analysis, revealing a much larger surface area. researchgate.net The BET method involves degassing the sample to remove contaminants before measuring the amount of gas adsorbed at various relative pressures. upi.edu

Table 3: BET Surface Area and Porosity Data for an Adsorbent of Direct Scarlet 4BS

| Parameter | Value | Source(s) |

|---|---|---|

| BET Surface Area | 33.82 m² g⁻¹ | nih.gov |

| Total Pore Volume | 0.396 cm³ g⁻¹ | nih.gov |

| Mean Pore Diameter | 46.84 nm | nih.gov |

| Isotherm Type | IV | nih.gov |

Zeta potential analysis is a technique used to determine the surface charge of particles in a colloidal suspension. biorxiv.org This measurement is crucial for understanding electrostatic interactions between the dye and other materials, such as adsorbents or fibers. nih.gov

For a cationic covalent organic polymer adsorbent, the zeta potential was measured in buffer solutions of varying pH. nih.gov At a pH of 2, the zeta potential was +20.9 mV, which decreased to +9.1 mV as the pH increased to 7. nih.govresearchgate.net The positive surface charge, even in neutral media, indicates an affinity for adsorbing anionic dyes like Direct Scarlet 4BS. nih.gov The decrease in zeta potential with increasing pH suggests that the highest adsorption efficiency for anionic dyes would occur at lower pH values. nih.gov This is because a lower pH (below the point of zero charge) results in a more positively charged surface, enhancing the electrostatic attraction with the anionic dye molecules. nih.gov

The principle of using zeta potential to understand dye adsorption is also demonstrated in studies with other materials, such as chitosan, where the point of zero charge helps to explain the optimal pH for dye removal. nih.gov

Table 4: Zeta Potential of a Cationic Adsorbent at Different pH Values

| pH | Zeta Potential (mV) | Source(s) |

|---|---|---|

| 2 | +20.9 | nih.govresearchgate.net |

| 7 | +9.1 | nih.govresearchgate.net |

Environmental Fate and Transport Mechanisms in Engineered and Natural Systems

Photolytic and Hydrolytic Transformation Pathways under Environmental Conditions

The abiotic degradation of Direct Scarlet B through reactions with light (photolysis) and water (hydrolysis) is generally not considered the primary removal mechanism in the environment. Azo dyes as a class are known to be recalcitrant, and available data suggest that they persist in aerobic aquatic environments. canada.ca

While specific photolytic data for this compound are scarce, studies on analogous azo dyes show that direct degradation by UV light alone is often negligible. nih.gov However, the process can be significantly enhanced in the presence of a catalyst, a process known as photocatalysis. For instance, research on the closely related dye "Direct Fast Scarlet 4BS" demonstrated its degradation followed first-order kinetics when exposed to a TiO2 photocatalyst. researchgate.net Similarly, studies on other dyes like C.I. Direct Red 28 have shown that advanced oxidation processes, such as the photo-Fenton reaction (UV/H₂O₂/Fe²⁺), can achieve rapid and near-complete color removal and mineralization, whereas UV exposure alone is ineffective. nih.govjocpr.com

Hydrolytic stability is a key factor in the persistence of dyes. For many azo dyes, hydrolysis under typical environmental pH conditions is a slow process. canada.ca For example, a study on a different reactive dye, which is designed to react with fibers, showed a hydrolysis half-life of 18.9 days at a neutral pH of 7. europa.eu While no specific half-life for this compound is available, its chemical structure as a direct dye suggests it is designed for stability rather than rapid hydrolysis.

Table 1: Examples of Abiotic Degradation for Azo Dyes (Note: Data for this compound is not available; the following are illustrative examples from related compounds.)

| Compound | Process | Conditions | Observation | Source |

|---|---|---|---|---|

| Direct Fast Scarlet 4BS | Photocatalysis | TiO₂ catalyst | Degradation follows first-order kinetics. | researchgate.net |

| C.I. Direct Red 28 | Photodegradation | UV only | Negligible color removal. | nih.gov |

| C.I. Direct Red 28 | Photo-Fenton | UV/H₂O₂/Fe(II) | 85% color removal in 5 minutes. | nih.gov |

| C.I. Reactive Red 43 | Hydrolysis | pH 12, 20°C | Very low rate of hydrolysis. | lodz.pl |

Sorption Dynamics and Mobility in Diverse Environmental Matrices

The movement of this compound through the environment is largely governed by its interaction with solid materials such as soil, sediment, and sludge. As a highly water-soluble, ionic compound, it is expected to be mobile in the water column. canada.ca However, its anionic sulfonate groups can engage in electrostatic interactions, leading to adsorption onto suspended solids and eventual deposition into sediment or soil. canada.ca

Specific data on the soil adsorption coefficient (Koc) for this compound are not publicly available. cymitquimica.comssl-images-amazon.com Nevertheless, research on the analogous compound "Direct Fast Scarlet 4BS" provides insight into its sorption behavior. Studies have demonstrated its effective removal from aqueous solutions using various adsorbents. For example, natural superfine down particles showed a maximum adsorption capacity of 158.23 mg/g at 45°C. researchgate.net The kinetics of this process were best described by a pseudo-second-order model, and the calculated activation energy suggested that the interaction is a form of chemical adsorption (chemisorption). researchgate.net Other materials, including modified bentonite (B74815) and talc, have also proven effective in adsorbing this type of dye. mdpi.comuniven.ac.za The efficiency of adsorption is often pH-dependent, with maximal removal for some azo dyes occurring under acidic conditions where the surface charge of the adsorbent is favorable for binding the anionic dye molecule. univen.ac.za

Table 2: Adsorption Data for "Direct Fast Scarlet 4BS" on Various Matrices (Note: This data is for a closely related compound, not this compound.)

| Adsorbent | Adsorption Model | Maximum Adsorption Capacity (q_max) | Optimal Conditions | Source |

|---|---|---|---|---|

| Natural Superfine Down Particle | Langmuir | 158.23 mg/g (at 318 K) | - | researchgate.net |

| Cationic Covalent Organic Polymer | Langmuir | 236.4 mg/g | pH = 2 | researchgate.net |

| Magnetic Porous Cationic Tröger's Base Polymer | Not specified | 215.28 mg/g | pH = 3 | researchgate.net |

Biotransformation Pathways and Microbial Community Interactions

The most significant degradation pathway for azo dyes like this compound is biotransformation by microorganisms. nih.gov The typical process involves a two-step mechanism. First, under anaerobic (oxygen-free) conditions, such as those found in sediments or certain stages of wastewater treatment, the dye's characteristic azo bonds (-N=N-) are reductively cleaved by enzymes like azoreductases. ssl-images-amazon.comnih.govmdpi.com This initial step breaks the molecule into smaller, colorless, but potentially hazardous, aromatic amines. canada.ca In a subsequent aerobic (oxygen-rich) step, these aromatic amines can be further degraded and mineralized by different microbial communities. ssl-images-amazon.com

Research has identified that laccase, an oxidative enzyme, is a promising candidate for the degradation of this compound, achieving 67% decolorization in one study. researchgate.net More detailed pathway information comes from studies on the analogous compound "Direct Fast Scarlet 4BS." A microbial consortium consisting of a fungus (P6) and a bacterium (H5) was shown to effectively decolorize this dye. scientific.net The proposed mechanism involves the initial anaerobic cleavage of the azo bonds by the bacterium's azoreductase, followed by the aerobic degradation of the resulting intermediates by extracellular enzymes produced by the fungus. scientific.net For the dye "Scarlet RR," degradation by the fungus Galactomyces geotrichum was found to involve enzymes like flavin reductase and lignin (B12514952) peroxidase, producing metabolites such as 4-chloro-phenylamine. researchgate.net

Table 3: Microbial Degradation of "Scarlet" Azo Dyes (Note: Detailed pathway data is for related compounds, not this compound.)

| Compound | Microorganism(s) | Key Enzymes | Degradation Products/Metabolites | Source |

|---|---|---|---|---|

| This compound | Not specified | Laccase | Not specified | researchgate.net |

| Direct Fast Scarlet 4BS | Fungus (P6) & Bacterium (H5) Consortium | Azoreductase, Extracellular oxidative enzymes | Not specified | scientific.net |

| Scarlet RR | Galactomyces geotrichum | Flavin reductase, Lignin peroxidase | 4-chloro-phenylamine, N-(4-chloro-phenyl)-hydroxylamine | researchgate.net |

| Direct Red 81 | Halotolerant mixed bacterial cultures | Azoreductase, Laccase, Lignin peroxidase | Not specified | nih.gov |

Volatilization and Atmospheric Distribution Considerations

Volatilization is not a significant environmental fate process for this compound. As a large, ionic salt with a high molecular weight, it has an extremely low vapor pressure and a negligible tendency to partition from water into the air. chemicalbook.comscbt.com Safety Data Sheets for this compound and similar scarlet dyes consistently report vapor pressure as not applicable or not available, which is typical for non-volatile solids. cymitquimica.comscbt.comnilechemicals.comazerscientific.com

The Henry's Law Constant, which quantifies the partitioning of a chemical between air and water, is consequently expected to be very low. For comparison, a screening assessment for another direct azo dye, Direct Black 38, reported a Henry's Law constant in the range of 1.4 to 4.2 x 10⁻¹¹ Pa·m³/mol, indicating it will overwhelmingly remain in the aqueous phase rather than volatilize. canada.ca Given these properties, long-range atmospheric transport of this compound is not a relevant pathway. Any release to the air would likely be in the form of aerosols or dust particles from manufacturing or handling processes, rather than as a vapor.

Advanced Remediation and Degradation Technologies for Environmental Contaminants

Adsorption Processes for Direct Scarlet B Removal

Adsorption is a widely utilized physical method for dye removal due to its operational simplicity, cost-effectiveness, and the potential for adsorbent regeneration. iwaponline.com This process involves the mass transfer of the dye molecules from the liquid phase to the surface of a solid adsorbent. scribd.com

The effectiveness of adsorption is highly dependent on the properties of the adsorbent material. Research has focused on developing novel adsorbents with high surface areas, specific functionalities, and enhanced adsorption capacities for this compound.

Nanoparticles : Various nanoparticles have been investigated for the removal of scarlet dyes. Iron nanoparticles (Fe-NPs), particularly those synthesized through green methods, have been used as effective catalysts for decolorization. psu.ac.th Characterization of these Fe-NPs using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) revealed mostly spherical particles with diameters ranging from 50 to 70 nm. psu.ac.th Other studies have explored surface-modified nanoparticles, such as 3-aminopropyltriethoxysilane (B1664141) (APS) functionalized nanoscale zero-valent iron (APS-NZVI), which showed high adsorption capacity for scarlet dyes. bibliotekanauki.pl Magnetic core-shell nanoparticles, like a covalent triazine polymer on a magnetic core (MNP@m-CTP), have also been developed, demonstrating high efficiency in removing Direct Scarlet 4BS. researchgate.net Characterization of these advanced materials typically involves Fourier Transform Infrared Spectroscopy (FTIR), Field Emission Scanning Electron Microscopy (FE-SEM), TEM, Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD). researchgate.net

Covalent Organic Frameworks (COFs) : COFs are a class of crystalline porous polymers with high thermal stability and large surface areas, making them promising candidates for adsorption. researchgate.netbohrium.com A cationic guanidinium-based COF was specifically designed for scavenging the anionic dye Direct Scarlet 4BS. researchgate.netnih.gov Analytical techniques such as FTIR, TGA, Brunauer–Emmett–Teller (BET) analysis, XRD, and zeta potential are used to confirm the structure and properties of these frameworks. researchgate.netnih.gov Studies have shown that these COFs can achieve significant removal capacity for Direct Scarlet 4BS. researchgate.net The mechanism benefits from both electrostatic attractions and ion-exchange processes. researchgate.netnih.gov

Biocomposites and Biosorbents : Low-cost adsorbents derived from agricultural or natural waste are an area of significant interest. Materials like cassava bagasse have been evaluated for the removal of Direct Scarlet Red dye. rsdjournal.org Characterization of cassava bagasse showed it has a specific surface area of 3.012 m²/g with the presence of micropores. rsdjournal.org Other natural materials, such as superfine down particles (SDP), have been used to adsorb Direct Scarlet 4BS, with characterization performed via SEM, N2 adsorption/desorption, and FTIR. researchgate.net Lignin-based adsorbents, specifically aminated CELF (co-solvent enhanced lignocellulosic fractionation) lignin (B12514952), have demonstrated high adsorption capacity for direct dyes, attributed to incorporated amine functionalities and increased specific surface area. acs.orgnih.gov

To understand the efficiency and mechanism of the adsorption process, kinetic and isotherm models are applied to experimental data.

Adsorption Kinetics : Kinetic studies describe the rate of dye uptake by the adsorbent. The pseudo-second-order kinetic model is frequently found to provide the best correlation for the adsorption of scarlet dyes onto various adsorbents, including cationic COFs, modified Uncaria gambir, and aminated lignin. researchgate.netnih.govacs.orgusm.my This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. researchgate.net In some cases, multiple models, such as pseudo-first-order and Elovich models, can represent the kinetic data, indicating that more than one mechanism is involved in the process. rsdjournal.org Intra-particle diffusion models are also used to determine if diffusion into the adsorbent pores is the rate-controlling step. researchgate.netresearchgate.net

Adsorption Isotherms : Isotherm models describe the equilibrium relationship between the concentration of the dye in the solution and the amount adsorbed on the solid phase. The Langmuir isotherm model often fits the experimental data well, which implies a homogenous surface and monolayer adsorption. researchgate.netresearchgate.netnih.govusm.my This has been observed for the adsorption of Direct Scarlet 4BS onto cationic COFs and Direct Red 23 onto modified gambir. nih.govusm.my Other models, such as the Freundlich, Temkin, Redlich-Peterson, and Toth isotherms, are also applied to describe heterogeneous surface adsorption. rsdjournal.orgusm.my

The table below summarizes findings from various studies on the adsorption of this compound and similar dyes.

| Adsorbent | Target Dye | Max. Adsorption Capacity (qmax, mg/g) | Best-Fit Isotherm Model | Best-Fit Kinetic Model | Source |

| Cationic Covalent Organic Polymer | Direct Scarlet 4BS | 236.4 | Langmuir | Pseudo-second-order | researchgate.netnih.gov |

| Magnetic Core-Shell Triazine COP | Direct Scarlet 4BS | 215.28 | Konda | Pseudo-nth order | researchgate.net |

| Natural Superfine Down Particle | Direct Scarlet 4BS | 120.34 | Langmuir | Pseudo-second-order | researchgate.net |

| Cassava Bagasse | Direct Scarlet Red | 25.1 | Langmuir | Pseudo-first/second order, Elovich | rsdjournal.org |

| Modified Uncaria Gambir | Direct Red 23 | 26.67 | Langmuir | Pseudo-second-order | usm.my |

| Aminated CELF Lignin | Direct Blue 1 | 502.7 | Langmuir | Pseudo-second-order | acs.org |

The interaction between this compound and an adsorbent is complex and can involve multiple mechanisms. The dye molecule, typically a sodium salt of a sulphonic acid (D-SO3Na), dissociates in water into a colored anion (D-SO3⁻) and a sodium cation (Na⁺). scribd.com The removal process is then driven by several potential interactions:

Electrostatic Interactions : A primary mechanism, especially for charged adsorbents. For instance, cationic covalent organic polymers attract the anionic Direct Scarlet 4BS dye through strong electrostatic forces. researchgate.net The pH of the solution is critical; a pH below the adsorbent's point of zero charge (pHzpc) results in a positively charged surface, favoring the adsorption of anionic dyes. usm.my

Ion Exchange : This can occur alongside electrostatic attraction, particularly with ionic COFs and other functionalized materials. researchgate.netnih.gov

Hydrogen Bonding : This type of interaction can occur between the functional groups on the dye molecule (like azo groups and sulfonate groups) and the surface of the adsorbent. nih.gov

Chemisorption : In some systems, the interaction is chemical in nature, involving the formation of covalent bonds or donor-acceptor complexes. researchgate.net For example, the amine groups on an APS-NZVI adsorbent can form donor-acceptor bonds with hydroxyl groups on the dye molecule. bibliotekanauki.pl

Physisorption : This mechanism is governed by weaker van der Waals forces. Thermodynamic studies can help distinguish between physisorption and chemisorption; for example, an adsorption energy (Ea) of 4.5 kJ/mol for a cationic COP suggests the process is mainly governed by physisorption. researchgate.netnih.gov The spontaneous and endothermic nature of the adsorption has also been noted. researchgate.netnih.gov

For an adsorption process to be economically viable and sustainable, the regeneration and reuse of the adsorbent are crucial. mdpi.com The ability to desorb the captured dye allows for the recovery of the adsorbent for subsequent cycles.

Common regeneration methods involve treating the dye-saturated adsorbent with chemical eluents such as acids, bases, organic solvents, or salt solutions. researchgate.net For example, a significant portion of a dye could be desorbed using an ethanol (B145695) solution, indicating the possibility of recycling both the adsorbent and the dye. acs.org Studies have shown that many low-cost adsorbents can be effectively regenerated and reused for at least three consecutive adsorption-desorption cycles without a significant loss in efficiency. iwaponline.com However, the reusability may decline after several cycles due to structural collapse or the incomplete removal of adsorbed molecules from the adsorbent's surface. iwaponline.com For certain robust adsorbents, such as those derived from pyrolytic treatment of waste tires, reusability for up to 10 cycles has been reported. kosmospublishers.com

Advanced Oxidation Processes (AOPs) for Chromophore Mineralization

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.comgitisa.it These processes are particularly effective for degrading recalcitrant and toxic compounds like this compound, ideally leading to their complete mineralization into carbon dioxide, water, and inorganic ions. mdpi.comncsu.edu

Photocatalysis is an AOP that utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂) or zinc oxide (ZnO), and a light source (like UV or solar light) to generate hydroxyl radicals. ncsu.eduutar.edu.my

Titanium Dioxide (TiO₂)-based Systems : TiO₂ is a widely used photocatalyst due to its high reactivity, non-toxic nature, and low cost. core.ac.uk The photocatalytic degradation of Direct Red 23 (structurally similar to this compound) has been extensively studied using UV/TiO₂ systems. nih.govresearchgate.net Research indicates that an acidic pH is favorable for the removal of Direct Red 23 using this method. nih.govresearchgate.net The efficiency of TiO₂ can be influenced by supporting it on other materials, such as zeolites, with studies showing that the type of zeolite support affects the photocatalytic activity. core.ac.uk When compared with other photocatalysts like Fe₂O₃, SnO₂, and ZnO for the degradation of Direct Red 23, the UV/TiO₂ system demonstrated the highest relative decomposition rate after 90 minutes of reaction. nih.gov

Zinc Oxide (ZnO)-based Systems : ZnO has emerged as a promising alternative to TiO₂, noted for its low cost and high efficiency in degrading organic pollutants under sunlight. researchgate.netnih.gov Like TiO₂, ZnO functions by generating electron-hole pairs upon light absorption, which then produce reactive oxygen species that degrade the dye molecules. utar.edu.mynih.gov The photocatalytic activity of ZnO is influenced by factors such as catalyst dosage and solution pH. semanticscholar.orgmdpi.com While specific studies on this compound are limited, research on other azo dyes like Biebrich Scarlet shows that ZnO nanoparticles can effectively decolorize the solution under UV irradiation. researchgate.net In some cases, ZnO has been reported to show even better catalytic efficiency than TiO₂ for the degradation of certain organic compounds. researchgate.net

The table below provides a comparison of different photocatalytic systems used for the degradation of azo dyes.

| Photocatalyst System | Target Dye | Key Findings / Efficiency | Source |

| UV/TiO₂ | Direct Red 23 (Scarlet F-4BS) | Highest degradation rate compared to UV/SnO₂, UV/Fe₂O₃, and UV/ZnO. Acidic pH is optimal. | nih.govresearchgate.net |

| TiO₂ supported on Zeolites | Direct Fast Scarlet 4BS | Photocatalytic activity order: 13X type > Y type > 4A type zeolite support. | core.ac.uk |

| ZnO Nanoparticles | Biebrich Scarlet | ZnO was found to be a better photocatalyst than TiO₂, CdS, and ZnS for this specific dye. | researchgate.net |

| ZnO–SnO₂ Nanocomposite | Biebrich Scarlet | 97% degradation of 10 mg/L dye within 40 minutes at pH 6. | researchgate.net |

| La₂CuO₄ Perovskite | Direct Scarlet 4BS | Catalyst was active in a wide pH range (2–10) and could be recycled. | mdpi.com |

Table of Compound Names

| Common Name / Abbreviation | Chemical Name / Description |

| This compound | C.I. Direct Red 23, sodium 4-amino-5-hydroxy-3-[[4-[(4-hydroxyphenyl)azo]phenyl]azo]-6-(phenylazo)naphthalene-2,7-disulphonate |

| Direct Scarlet 4BS | C.I. Direct Red 23 (Often used interchangeably with this compound) |

| TiO₂ | Titanium Dioxide |

| ZnO | Zinc Oxide |

| Fe-NPs | Iron Nanoparticles |

| COF | Covalent Organic Framework |

| MNP@m-CTP | Magnetic core-shell triazine covalent organic polymer |

| APS-NZVI | 3-aminopropyltriethoxysilane functionalized nanoscale zero-valent iron |

| CELF | Co-solvent Enhanced Lignocellulosic Fractionation |

| Fe₂O₃ | Iron(III) Oxide |

| SnO₂ | Tin(IV) Oxide |

| HCl | Hydrochloric Acid |

| NaOH | Sodium Hydroxide (B78521) |

Photocatalytic Degradation (e.g., TiO2, ZnO-based systems)

Catalyst Design and Doping Strategies

The efficiency of photocatalytic degradation is heavily reliant on the properties of the photocatalyst, such as its crystalline structure, electronic states, and surface area. researchgate.net Various materials, including metallic oxides, sulfides, and carbon-based polymers, have been investigated as photocatalysts. researchgate.net To enhance their performance, particularly under visible light, strategies such as doping with metal or non-metal elements are employed. researchgate.net

Another approach involves creating composite materials. For example, covalent triazine frameworks (CTFs) have been used for the adsorption and subsequent removal of dyes like Direct Scarlet 4BS. acs.orgresearchgate.net

Table 1: Examples of Catalyst Design and Doping for Scarlet Dye Degradation

| Catalyst | Target Dye | Synthesis Method | Key Findings | Reference |

| Fe-doped TiO₂ | Acid Scarlet 3R | Ultrasound-assisted co-precipitation | Fe doping enhanced light absorption and charge separation, improving degradation under UV light. | researchgate.netacs.org |

| Gd-doped ZnO | Methyl Orange | Chemical co-precipitation | Doping with Gadolinium significantly increased the photocatalytic efficiency of ZnO. | researchgate.net |

| Covalent Triazine Framework (CTF) | Direct Scarlet 4BS | Ionothermal polymerization | High adsorption capacity for the dye. | acs.orgresearchgate.net |

| K₆SiW₁₁O₃₉Snᴵᴵ | Acid Brilliant Scarlet | Not specified | Effective for photocatalytic degradation under solar radiation. | scientific.net |

Influence of Irradiation Parameters (UV, Visible Light)

The degradation efficiency of this compound is significantly influenced by irradiation parameters, including the type of light source (UV or visible), light intensity, and the pH of the solution.

The choice between UV and visible light is often dictated by the band gap of the photocatalyst. While many catalysts like TiO₂ are primarily active under UV light, doping and other modifications can shift their activity into the visible spectrum, which is more abundant in solar radiation. researchgate.netscientific.net For example, K₆SiW₁₁O₃₉Snᴵᴵ has been synthesized as a visible light response photocatalyst for the degradation of Acid Brilliant Scarlet. scientific.net

The pH of the reaction medium is another critical factor. For the photocatalytic degradation of Biebrich Scarlet dye using MBIR Dowex-1x8, the degradation rate was observed to be higher in a highly basic medium (pH 7.3 to 11) due to the increased availability of hydroxyl radicals. orientjchem.org However, for the degradation of Acid Scarlet 3R using Fe-doped TiO₂, an acidic pH of 3 was found to be optimal. researchgate.net

Increasing the catalyst dosage generally enhances the degradation rate up to a certain point by providing more active sites. researchgate.net However, an excessive amount of catalyst can lead to increased turbidity, which reduces light penetration and can cause agglomeration of nanoparticles, thereby decreasing the number of active sites. researchgate.net

Table 2: Influence of Irradiation Parameters on Scarlet Dye Degradation

| Parameter | Catalyst/Dye System | Observation | Reference |

| Light Source | K₆SiW₁₁O₃₉Snᴵᴵ / Acid Brilliant Scarlet | Effective degradation under solar radiation (visible light). | scientific.net |

| Fe-doped TiO₂ / Acid Scarlet 3R | Studied under both UV and solar irradiation. | researchgate.netacs.org | |

| pH | MBIR Dowex-1x8 / Biebrich Scarlet | Higher degradation rate in basic medium (pH 7.3-11). | orientjchem.org |

| Fe-doped TiO₂ / Acid Scarlet 3R | Optimal degradation at acidic pH of 3. | researchgate.net | |

| Catalyst Dosage | SnO₂ nanoparticles / Rhodamine B | Increased degradation from 51% to 95% when catalyst amount was increased from 0.1 g/L to 1.2 g/L. A further increase to 2 g/L led to a slight decrease. | researchgate.net |

| Fe-doped TiO₂ / Acid Scarlet 3R | Optimal dosage found to be 0.2 g/L. | researchgate.net |

Identification of Reactive Oxygen Species (ROS)

The degradation of organic dyes in photocatalysis is primarily driven by the action of highly reactive oxygen species (ROS). kyushu-u.ac.jp When a semiconductor photocatalyst is irradiated with light of sufficient energy, electrons are excited from the valence band (VB) to the conduction band (CB), leaving behind holes (h⁺) in the VB. acs.org

These photogenerated charge carriers then react with adsorbed water molecules and oxygen to produce various ROS. The holes (h⁺) can oxidize water or hydroxide ions to form hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. acs.orgorientjchem.org Simultaneously, the electrons in the conduction band can reduce molecular oxygen to form superoxide (B77818) radical anions (O₂⁻•). acs.orgorientjchem.org Both •OH and O₂⁻• play a crucial role in the breakdown of the complex dye molecules into simpler and less toxic compounds. orientjchem.orgacs.org

Fenton and Photo-Fenton Oxidation Systems

The Fenton process is a classic AOP that utilizes the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). psu.ac.thomu.edu.tr This reaction, first described by H.J.H. Fenton in 1894, is highly effective for the oxidation of a wide range of organic pollutants. omu.edu.trstackexchange.com

The fundamental reaction is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ scribd.com

The generated hydroxyl radicals are extremely reactive and can attack organic molecules, leading to their degradation and potential mineralization into carbon dioxide and water. sci-hub.st The efficiency of the Fenton process is highly dependent on the pH of the solution, with an optimal range typically around 3. omu.edu.tr At higher pH values, the precipitation of ferric hydroxide reduces the availability of iron ions and decreases the generation of hydroxyl radicals. omu.edu.tr

A Fenton-like process has been successfully applied for the decolorization of Direct Scarlet 4BS using biosynthesized iron nanoparticles (Fe-NPs) as a catalyst. psu.ac.th In this system, approximately 85% of the dye was removed within 30 minutes at an acidic pH of 2-4. psu.ac.th The mechanism involves the cleavage of the azo bonds (–N=N–) in the dye structure by the hydroxyl radicals. psu.ac.th

The photo-Fenton process is an enhancement of the conventional Fenton reaction, where the system is irradiated with UV or visible light. researchgate.net This irradiation accelerates the degradation process by promoting the photoreduction of Fe³⁺ ions back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals. researchgate.net LaFeO₃ (LFO) doped porous silica (B1680970) has been investigated as a heterogeneous catalyst in the photo-Fenton degradation of dyes, including Direct Scarlet 4BS. rsc.org While the removal of Direct Scarlet 4BS was around 42% after 60 minutes, the study demonstrated the potential of supported LFO catalysts for pollutant degradation. rsc.org

Table 3: Fenton and Photo-Fenton Degradation of Scarlet Dyes

| Process | Catalyst | Target Dye | Key Findings | Reference |

| Fenton-like | Iron Nanoparticles (Fe-NPs) | Direct Scarlet 4BS | ~85% decolorization in 30 min at pH 2-4. Mechanism involves cleavage of azo bonds. | psu.ac.th |

| Photo-Fenton | LaFeO₃-doped Porous Silica | Direct Scarlet 4BS | ~42% removal after 60 min under visible light irradiation. | rsc.org |

Electrochemical Oxidation Mechanisms

Electrochemical oxidation is an AOP that involves the degradation of pollutants either directly on the surface of an anode or indirectly through the generation of oxidant species in the solution. mdpi.com This method is characterized by its simplicity, fast reaction rates, and high oxidation efficiency. researchgate.net

The direct oxidation occurs when the organic pollutant is adsorbed onto the anode surface and is oxidized by direct electron transfer. The indirect oxidation mechanism involves the electrochemical generation of powerful oxidizing agents, such as hydroxyl radicals (•OH), from the oxidation of water at the anode surface. mdpi.com These radicals then attack and degrade the organic pollutants in the bulk solution. mdpi.com